Paeoniflorin, galloyl-
Description
Contextualization of Paeonia Genera in Natural Product Research
The genus Paeonia is the sole genus in the Paeoniaceae family, encompassing approximately 33 recognized species. mdpi.com These plants are primarily found in Asia, Europe, and western North America. mdpi.com For centuries, various parts of the peony plant, especially the roots, have been utilized in traditional medicine, particularly in East Asia. koreascience.krresearchgate.net
In the realm of natural product research, the Paeonia genus has garnered significant attention due to its rich and diverse chemical composition. researchgate.net To date, over 451 compounds have been isolated from Paeonia plants, including monoterpenoid glucosides, flavonoids, tannins, stilbenes, triterpenoids, steroids, and phenols. nih.gov Among these, monoterpene glycosides, characterized by a "cage-like" pinane (B1207555) skeleton, are considered the principal active constituents. mdpi.comresearchgate.net
The chemical investigation of Paeonia has largely focused on the roots, which are a rich source of these bioactive molecules. mdpi.com Nine species, in particular, have been chemically scrutinized: P. albiflora, P. delavayi, P. emodi, P. japonica, P. lactiflora, P. obovata, P. peregrina, P. suffruticosa, and P. veitchii. mdpi.com The extensive traditional use of these plants, combined with modern phytochemical and pharmacological studies, has solidified the importance of the Peonia genus as a valuable resource for drug discovery and development. nih.gov The pharmacological activities attributed to compounds from this genus are vast, including antioxidant, anti-inflammatory, antitumor, and neuroprotective properties. nih.gov
Overview of Paeoniflorin (B1679553) and its Acylated Derivatives
Paeoniflorin is a water-soluble monoterpene glycoside that stands out as one of the most significant and abundant bioactive compounds isolated from the roots of Paeonia species, particularly Paeonia lactiflora. ontosight.airesearchgate.net It is a primary component of Total Glucosides of Peony (TGP), a well-known extract used in traditional Chinese medicine. tandfonline.com Despite its diverse pharmacological activities, paeoniflorin's therapeutic potential is somewhat limited by its low membrane permeability and poor oral bioavailability, which is estimated to be around 3-4%. researchgate.nettandfonline.comnih.gov
To address these limitations, researchers have focused on the structural modification of paeoniflorin, leading to the development of various acylated derivatives. researchgate.net Acylation, the process of adding an acyl group, can alter the physicochemical properties of the parent molecule, potentially improving its absorption and distribution in the body. nih.gov
One example is paeoniflorin-6'-O-benzene sulfonate (CP-25), an acylated derivative that has demonstrated improved absorption, a lower clearance rate, and increased bioavailability in rats compared to paeoniflorin. nih.govnih.gov The addition of different acyl groups, such as galloyl, benzoyl, or other moieties, results in a wide array of paeoniflorin derivatives with potentially enhanced or novel biological activities. nih.govnih.gov These derivatives are a subject of ongoing research to explore their therapeutic applications. researchgate.net
Specific Focus: Paeoniflorin, Galloyl- (GPF) in Academic Inquiry
Among the various acylated derivatives of paeoniflorin, 6′-O-galloylpaeoniflorin (GPF) has emerged as a compound of significant interest in academic and scientific research. ontosight.ai GPF is a galloylated derivative of paeoniflorin, meaning it has a galloyl group attached to its structure. ontosight.ai This modification has been shown to confer a range of notable biological activities.
GPF is naturally found in the roots of Paeonia lactiflora and has been isolated and characterized through various spectroscopic and chemical methods. koreascience.krnih.gov Research has demonstrated that GPF possesses potent antioxidant and anti-inflammatory properties. ontosight.aifrontiersin.org Studies have shown its ability to scavenge free radicals and protect cells from oxidative stress-induced damage. ontosight.ainih.gov
Furthermore, GPF has been investigated for its potential in several disease models. Research indicates it may have neuroprotective effects and has shown inhibitory bioactivities in human neuroblastoma cells. ontosight.ainih.govscienceopen.comnih.gov It has also been studied for its effects on osteoporosis, where it has been shown to attenuate osteoclastogenesis. frontiersin.org The unique chemical structure of GPF, which combines the features of paeoniflorin with a galloyl moiety, contributes to its distinct pharmacological profile and makes it a focal point of ongoing scientific inquiry. ontosight.ai
Research Findings on Galloylpaeoniflorin (GPF)
Properties
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Paeoniflorin, Galloyl Occurrence and Isomers
Natural Sources and Plant Parts of Isolation
Galloyl-paeoniflorin and its related isomers are predominantly isolated from plants of the genus Paeonia. mdpi.com These perennial flowering plants are widely utilized in traditional medicine, particularly in East Asia. biomolther.orgresearchgate.net The primary sources for these compounds are the roots and root cortex of various peony species.
Key plant species from which galloyl-paeoniflorin has been isolated include:
Paeonia lactiflora : The roots of this species are a well-documented source of various paeoniflorin (B1679553) derivatives, including galloylated forms. jst.go.jpchemfaces.com Specifically, 3'-O-galloylpaeoniflorin and 6'-O-galloylpaeoniflorin have been identified in the roots of P. lactiflora grown in Japan. lookchem.com
Paeonia suffruticosa : Known as Moutan Cortex in traditional Chinese medicine, the root cortex of this species is a rich source of galloyl-paeoniflorin and a related compound, galloyl-oxypaeoniflorin. jst.go.jpresearchgate.netnih.gov
Paeonia ostii : Various parts of this plant have been analyzed, showing the presence of galloylpaeoniflorin. semanticscholar.org While the root bark contains the highest diversity of monoterpene glycosides, other parts like the root core, leaves, and branches also contain these compounds. nih.gov
The specific plant parts from which these compounds are most effectively isolated are the roots and root bark. jst.go.jpjst.go.jpnih.gov However, studies on Paeonia ostii have revealed that other parts of the plant, such as the leaves, branches, and even the seed kernels, also contain paeoniflorin and its derivatives, suggesting a wider distribution within the plant. nih.gov
Table 1: Natural Sources and Parts of Isolation for Galloyl-Paeoniflorin
| Plant Species | Plant Part | Isolated Compounds |
|---|---|---|
| Paeonia lactiflora | Roots | 3'-O-galloylpaeoniflorin, 6'-O-galloylpaeoniflorin, 4′-O-galloylpaeoniflorin |
| Paeonia suffruticosa | Root Cortex (Moutan Cortex) | Galloyl-paeoniflorin, Galloyl-oxypaeoniflorin |
| Paeonia ostii | Root Bark, Root Core, Leaves, Branches, Seed Kernels | Galloylpaeoniflorin and other paeoniflorin derivatives |
| Paeonia species (in Serbia) | Roots | Galloyl-paeonoflorin and its isomer |
Structural Diversity of Galloylated Paeoniflorin Isomers
Galloyl-paeoniflorin is an acylated monoterpene glucoside composed of a paeoniflorin core structure to which a galloyl group is attached. biomolther.orgresearchgate.net The structural diversity of these compounds arises primarily from the different attachment points of the galloyl moiety and from variations within the basic monoterpene glucoside framework.
Positional Isomerism of Galloyl Moiety
Positional isomerism is a key feature of galloylated paeoniflorins, where the galloyl group can be attached to different positions of the glucose moiety. researchgate.netbiomolther.org This results in distinct chemical entities with potentially different properties.
Research has identified several positional isomers of galloyl-paeoniflorin:
6'-O-galloylpaeoniflorin (GPF) : In this isomer, the galloyl group is attached to the 6'-position of the glucose unit. biomolther.orgresearchgate.netbiomolther.org
3'-O-galloylpaeoniflorin : This isomer features the galloyl group at the 3'-position of the glucose. lookchem.com
4′-O-galloylpaeoniflorin : Isolated from the roots of Paeonia lactiflora, this compound has the galloyl group at the 4'-position of the glucose. jst.go.jp
The existence of at least three positional isomers of galloylpaeoniflorin has been reported, distinguished by the attachment site of the galloyl group on the D-glucose moiety. biomolther.orgresearchgate.netbiomolther.org
Functional Isomers within the Monoterpene Glucoside Family
Beyond positional isomerism of the galloyl group, structural diversity also exists in the form of functional isomers within the broader family of monoterpene glucosides. jst.go.jp These isomers share the same molecular formula but differ in the arrangement of their atoms and functional groups.
A notable example is the relationship between paeoniflorin and albiflorin (B1665693), which are themselves functional isomers. jst.go.jpnih.gov This isomerism extends to their galloylated derivatives. For instance, 4-O-galloylalbiflorin and 4′-O-galloylpaeoniflorin are positional isomers with respect to the galloyl group but are derived from the functional isomers albiflorin and paeoniflorin, respectively. jst.go.jpnih.govnih.gov
Another related compound is galloyl-oxypaeoniflorin , which has been isolated from Paeonia suffruticosa. jst.go.jpnih.gov This compound represents another layer of structural variation within this class of natural products.
Table 2: Structural Isomers of Galloylated Paeoniflorin
| Isomer Type | Compound Name | Key Structural Feature |
|---|---|---|
| Positional Isomer | 6'-O-galloylpaeoniflorin | Galloyl group at the 6'-position of glucose |
| Positional Isomer | 3'-O-galloylpaeoniflorin | Galloyl group at the 3'-position of glucose |
| Positional Isomer | 4′-O-galloylpaeoniflorin | Galloyl group at the 4'-position of glucose |
| Functional Isomer Derivative | 4-O-galloylalbiflorin | Galloylated derivative of albiflorin |
| Related Compound | Galloyl-oxypaeoniflorin | An oxidized form of galloyl-paeoniflorin |
Biosynthetic Pathways and Molecular Origins of Paeoniflorin, Galloyl
General Monoterpene Glucoside Biosynthesis
Paeoniflorin (B1679553) is a monoterpene glucoside, a class of secondary metabolites characterized by a ten-carbon terpene skeleton attached to a sugar moiety. The biosynthesis of its "cage-like" pinane (B1207555) skeleton is controlled by the terpene pathways. mdpi.comresearchgate.netnih.gov Like other terpenoids, the fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways localized in different cellular compartments. nih.govpeerj.comjst.go.jp These C5 units are then condensed to form geranyl pyrophosphate (GPP), the direct precursor to the monoterpene skeleton. nih.govjst.go.jp
Operating primarily in the cytosol and endoplasmic reticulum, the mevalonate (B85504) (MVA) pathway is a key contributor to the pool of IPP required for monoterpene biosynthesis. mdpi.comnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com A series of enzymatic reactions then converts HMG-CoA into IPP.
Key enzymes that catalyze the steps in the MVA pathway include:
Acetyl-CoA C-acetyltransferase (AACT) nih.gov
Hydroxymethylglutaryl-CoA synthase (HMGCS) mdpi.comnih.gov
HMG-CoA reductase (HMGCR) nih.gov
Mevalonate kinase (MK) nih.gov
Phosphomevalonate kinase (PMK) mdpi.comnih.gov
Mevalonate diphosphate (B83284) decarboxylase (MVD) nih.gov
Studies on Paeonia lactiflora have indicated that the expression levels of HMGCS and PMK are closely related to the accumulation of paeoniflorin and its derivatives, highlighting the significant role of the MVA pathway in providing precursors. mdpi.comfrontiersin.orgnih.gov
The methylerythritol phosphate (B84403) (MEP) pathway, located within the plastids, provides an alternative route to IPP and DMAPP. mdpi.comnih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate as substrates. nih.gov Although initially it was believed that the MEP pathway exclusively supplied precursors for monoterpenes, there is evidence of crosstalk between the MVA and MEP pathways, with both contributing to the final product pool. mdpi.comfrontiersin.org
The key enzymes involved in the MEP pathway are:
1-deoxy-D-xylulose-5-phosphate synthase (DXS) nih.gov
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.gov
4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (ISPD) nih.gov
CDP-ME kinase (ISPDE) nih.gov
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (ISPF) nih.gov
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate synthase (HDS) nih.gov
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate reductase (HDR/ISPH) nih.gov
Once IPP and DMAPP are formed by either pathway, isopentenyl diphosphate isomerase (IDI) interconverts them. frontiersin.org Subsequently, geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one of IPP to yield GPP, the C10 precursor for the paeoniflorin backbone. nih.govfrontiersin.org
Post-Modification Enzymology: Galloylation Mechanism
Galloyl-paeoniflorin is formed through the post-modification of paeoniflorin. mdpi.compeerj.com This modification is a galloylation reaction, where a galloyl group is esterified to the paeoniflorin molecule, specifically at the 6'-position of the glucose moiety. biomolther.orgresearchgate.net The two substrates for this reaction are paeoniflorin and an activated form of gallic acid, likely galloyl-CoA.
The gallic acid itself is derived from the shikimate pathway. mdpi.compeerj.com While the precise enzyme responsible for the galloylation of paeoniflorin has not been definitively isolated and functionally characterized, it is hypothesized to be an acyltransferase. researchgate.net Acyltransferases are a large family of enzymes that catalyze the transfer of an acyl group from a donor molecule (like an acyl-CoA) to an acceptor molecule. The BAHD acyltransferase superfamily is particularly known for its role in the biosynthesis of a wide array of plant secondary metabolites, including the acylation of alcohols and glucosides. frontiersin.orgcore.ac.uk It is highly probable that a specific BAHD family acyltransferase catalyzes the final step in the biosynthesis of galloyl-paeoniflorin by transferring a galloyl group from galloyl-CoA to paeoniflorin.
Genetic and Transcriptomic Insights into Biosynthetic Gene Expression
Advances in transcriptome sequencing have provided significant insights into the genetic underpinnings of paeoniflorin and galloyl-paeoniflorin biosynthesis in Paeonia lactiflora. nih.govnih.gov These studies have successfully identified numerous candidate genes encoding the enzymes involved in the entire biosynthetic pathway, from the initial precursors to the final modified products.
Transcriptome analyses of P. lactiflora have identified dozens of unigenes encoding the enzymes of the MVA and MEP pathways. nih.govpeerj.com For instance, one study identified 33 genes responsible for the major catalytic reactions in terpenoid backbone and monoterpenoid biosynthesis. nih.gov Another investigation identified 24 genes related to the biosynthesis of paeoniflorin and gallic acid. mdpi.comresearchgate.net
Correlation analysis between gene expression levels and metabolite accumulation has helped to pinpoint key regulatory genes. Studies have shown that the expression of genes such as HMGCS and PMK from the MVA pathway, and 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase from the shikimate pathway, are closely related to the accumulation of paeoniflorin and its benzoylated derivatives. mdpi.comnih.gov
Furthermore, transcriptomic approaches have been used to screen for the specific modification enzymes. While the galloyltransferase for paeoniflorin remains to be functionally confirmed, these analyses have identified numerous candidate acyltransferase genes. researchgate.net For example, full-length transcriptome sequencing of P. lactiflora has led to the identification of multiple diacylglycerol acyltransferase (DGAT) gene members and other acyltransferases. nih.govnih.gov Although these specific DGATs are involved in lipid metabolism, the data provides a rich resource for identifying other acyltransferases, such as the one required for galloyl-paeoniflorin synthesis. The expression of these candidate genes often shows tissue-specific patterns, with higher expression frequently observed in the roots, which are the primary sites of paeoniflorin accumulation. nih.govpeerj.com These genetic and transcriptomic datasets provide a crucial foundation for the future functional characterization of the enzymes that complete the biosynthesis of galloyl-paeoniflorin. nih.gov
Preclinical Investigation of Biological Activities of Paeoniflorin, Galloyl
Antioxidant Activity and Cellular Redox Modulation
Galloylpaeoniflorin (GPF) has demonstrated significant antioxidant properties in preclinical studies. nih.govresearchgate.netfrontiersin.org This activity is attributed to its ability to directly scavenge free radicals, mitigate oxidative damage to cellular components, and protect cells from external oxidative insults. researchgate.netbiomolther.org
Direct Free Radical Scavenging Capabilities
GPF exhibits robust free radical scavenging activity against various reactive oxygen species (ROS). researchgate.netbiomolther.org Research has shown its capacity to neutralize the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical, intracellular ROS generated by hydrogen peroxide (H₂O₂), the superoxide (B77818) anion radical (O₂⁻), and the hydroxyl radical (•OH). biomolther.orgnih.gov The galloyl group within the GPF molecule is considered essential for these free radical scavenging abilities. researchgate.netbiomolther.org
In a cell-free system, GPF's scavenging activity against the DPPH radical was found to be concentration-dependent. biomolther.org Similarly, it dose-dependently scavenged intracellular ROS induced by H₂O₂ in human keratinocytes (HaCaT cells). biomolther.orgbiomolther.org Electron spin resonance studies have also confirmed GPF's strong antiradical activity against superoxide and hydroxyl radicals in cell-free systems. biomolther.org
Table 1: DPPH Radical Scavenging Activity of Galloylpaeoniflorin
| Concentration (μM) | Scavenging Activity (%) |
|---|---|
| 1 | 4 |
| 5 | 27 |
| 10 | 44 |
| 20 | 62 |
Data sourced from a study on HaCaT keratinocytes. biomolther.orgbiomolther.org
Attenuation of Oxidative Stress-Induced Cellular Damage
Oxidative stress, characterized by an imbalance between ROS production and antioxidant defenses, can lead to significant damage to essential cellular macromolecules, including DNA, lipids, and proteins. biomolther.org GPF has been shown to effectively counteract this damage. researchgate.netbiomolther.org
Studies have demonstrated that GPF can decrease the number of DNA strand breaks, a hallmark of oxidative DNA damage. biomolther.orgnih.gov The alkaline comet assay, which visualizes DNA damage as "comets," has been used to confirm the DNA-protective effects of GPF in cells exposed to oxidative stress. biomolther.org Furthermore, GPF treatment has been found to reduce the levels of 8-isoprostane, a stable marker of lipid peroxidation, and decrease the formation of carbonylated proteins, an indicator of protein oxidation. biomolther.orgnih.gov
Protection against Exogenous Oxidative Insults in Cell Models
GPF has shown a protective effect in various cell models subjected to external oxidative challenges. researchgate.netbiomolther.org A significant body of research has focused on its ability to shield human keratinocytes (HaCaT cells) from hydrogen peroxide (H₂O₂)-induced injury. biomolther.orgnih.gov H₂O₂ is a potent ROS that can induce cell damage and apoptosis. biomolther.org
Pre-treatment with GPF has been shown to significantly prevent H₂O₂-induced damage to macromolecules in HaCaT cells, including DNA lesions. biomolther.org It also helps in preserving cell viability that is otherwise compromised by H₂O₂ exposure. biomolther.org This cytoprotective function against oxidative stress highlights its potential as a protective agent for skin cells. biomolther.org Beyond H₂O₂-induced stress, GPF has also been noted for its potential to protect against ultraviolet B (UVB) radiation-induced ROS accumulation in human keratinocytes. researchgate.net
Anti-Inflammatory Modulatory Effects
In addition to its antioxidant properties, Galloylpaeoniflorin (GPF) exhibits significant anti-inflammatory effects. nih.govfrontiersin.orgdntb.gov.ua These effects are mediated through the inhibition of pro-inflammatory molecules and the regulation of key inflammatory signaling pathways. nih.govfrontiersin.org
Inhibition of Pro-inflammatory Mediators
GPF has been shown to effectively reduce the production of several key pro-inflammatory mediators. nih.gov In a model of pediatric pneumonia using lipopolysaccharide (LPS)-stimulated Beas-2B cells, GPF treatment led to a significant, dose-dependent reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). all-imm.com
Similarly, in a study investigating Helicobacter pylori-induced gastritis, GPF was found to inhibit the expression of inflammatory cytokines both in vitro and in vivo. nih.gov The production of these pro-inflammatory molecules is a critical component of the inflammatory response, and their inhibition by GPF points to its potent anti-inflammatory capacity. nih.gov
Table 2: Effect of Galloylpaeoniflorin on LPS-Induced Pro-inflammatory Cytokine Levels in Beas-2B Cells
| Treatment Group | TNF-α Level (relative to control) | IL-1β Level (relative to control) | IL-6 Level (relative to control) |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + GPF (10 µM) | Reduced | Reduced | Reduced |
| LPS + GPF (20 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + GPF (40 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data indicates a dose-dependent reduction of cytokines by GPF. all-imm.com
Regulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of GPF are also attributed to its ability to modulate critical intracellular signaling pathways involved in inflammation. frontiersin.org One such pathway is the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant and anti-inflammatory response. nih.gov Studies have shown that GPF can activate Nrf2 and its downstream target genes, thereby mitigating oxidative stress and inflammation in models of H. pylori-infected gastric cells and cerebral ischemia-reperfusion. nih.govfrontiersin.org The anti-inflammatory and antioxidant benefits of GPF were diminished when an Nrf2 inhibitor was used, confirming the pathway's importance. nih.gov
Another critical pathway in inflammation is the mitogen-activated protein kinase (MAPK) signaling cascade. In the context of osteoclastogenesis, a process linked to inflammation, GPF has been found to suppress the RANKL-induced activation of the MAPK pathway, specifically affecting ERK and JNK phosphorylation. frontiersin.org This inhibition, in turn, affects the downstream transcription factor c-Fos and the nuclear factor of activated T-cells 1 (NFATc1), both crucial for osteoclast formation. frontiersin.org However, GPF did not appear to significantly affect the NF-κB pathway in this particular model. frontiersin.org
Neuroprotective Effects in Preclinical Models
GPF has demonstrated significant neuroprotective potential in various preclinical studies, primarily attributed to its ability to counteract neuroinflammation, reduce oxidative stress, and protect against ischemia-reperfusion injury.
GPF has been shown to alleviate neuroinflammation in models of cerebral ischemia-reperfusion injury. Its anti-inflammatory action is linked to the phosphoinositide 3-kinase (PI3K)/Akt/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. all-imm.comspandidos-publications.com By activating this pathway, GPF helps to reduce the inflammatory response that follows a stroke. all-imm.comspandidos-publications.com Studies have also indicated that GPF can lessen inflammation and cell damage in vitro. all-imm.com
A key aspect of GPF's neuroprotective capacity is its potent antioxidant activity. It effectively reduces oxidative stress in neuronal cells, a major contributor to cell death in various neurological conditions. frontiersin.org GPF has been observed to protect against oxidative stress-induced cell damage in PC12 cells following oxygen-glucose deprivation, a model that mimics ischemic conditions. This protection is evidenced by a decrease in cellular injury and apoptosis. researchgate.net The compound's ability to scavenge free radicals is considered crucial to this effect, with the galloyl group being an essential part of its antioxidant function. Furthermore, GPF can inhibit the production of reactive oxygen species (ROS) and mitigate damage to DNA, lipids, and proteins caused by oxidative stress. researchgate.net
In models of cerebral ischemia-reperfusion, GPF has been shown to attenuate oxidative stress by activating the PI3K/Akt/Nrf2 pathway. mdpi.com This activation leads to an increase in the expression of antioxidant enzymes. frontiersin.orgmdpi.com
In animal models of cerebral ischemia-reperfusion injury, GPF has demonstrated a protective effect. spandidos-publications.comnih.gov It has been found to reduce neuroinflammation and oxidative stress, which are key pathological processes in this type of injury. dntb.gov.ua The mechanism underlying this protection involves the activation of the PI3K/Akt/Nrf2 signaling pathway. mdpi.com This leads to a decrease in infarct volume and improved neurological outcomes in rats that have experienced ischemia-reperfusion. nih.gov
Androgen Receptor Modulation and Ligand-Binding Studies
The androgen receptor (AR) is a ligand-dependent transcription factor crucial for the development of male reproductive organs. wikipathways.org Galloylated monoterpene glycosides, including galloyl-paeoniflorin, have been shown to possess androgen receptor binding activity. jst.go.jp Some studies have proposed that certain compounds with AR binding activity can inhibit the growth of prostate cancer cells. europa.eu
The AR, when in an unbound state, exists in the cytoplasm in a complex with heat shock proteins. wikipathways.org Upon binding with an androgen like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), it undergoes a conformational change, dissociates from this complex, forms a homodimer, and translocates to the nucleus. wikipathways.org There, it binds to Androgen Response Elements (AREs) on the DNA, triggering the expression of target genes. wikipathways.org The activity of the AR is also modulated by various co-regulators. wikipathways.org Dysregulation of AR gene expression has been linked to conditions like prostate cancer. wikipathways.org
Anti-Osteoclastogenesis and Bone Metabolism Regulation in Preclinical Systems
Bone metabolism is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. mdpi.com An imbalance favoring osteoclast activity can lead to bone loss and diseases like osteoporosis. nih.gov
Preclinical studies have revealed that GPF can inhibit the formation of osteoclasts. nih.govnih.gov This effect has been observed in in vitro studies where GPF suppressed the differentiation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govnih.gov The mechanism behind this inhibition involves the suppression of intracellular ROS activity, the MAPKs signaling pathway, and the subsequent expression and translocation of NFATc1. nih.govnih.gov
In these studies, GPF was shown to inhibit the RANKL-induced phosphorylation of JNK and ERK, which are components of the MAPK pathway. nih.gov It also suppressed the expression of c-Fos and NFATc1, key transcription factors for osteoclastogenesis. nih.gov Furthermore, GPF was found to inhibit the formation of podosome belts and reduce the bone-resorptive function of mature osteoclasts in vitro. nih.gov In an in vivo model of ovariectomy-induced osteoporosis in mice, administration of GPF was shown to prevent bone loss. nih.govnih.gov These findings suggest that GPF could have potential therapeutic applications for bone diseases characterized by excessive osteoclast activity. nih.gov
Table of Research Findings on Galloyl-Paeoniflorin (GPF)
| Biological Activity | Model System | Key Findings | Signaling Pathway(s) Implicated |
|---|---|---|---|
| Neuroinflammation Attenuation | Cerebral Ischemia-Reperfusion Models | Alleviates neuroinflammation and cell damage. | PI3K/Akt/Nrf2 all-imm.comspandidos-publications.com |
| Oxidative Stress Reduction | Neuronal Cells (PC12), Cerebral Ischemia-Reperfusion Models | Protects against oxidative stress-induced cell damage, reduces ROS, and mitigates DNA, lipid, and protein damage. researchgate.net | PI3K/Akt/Nrf2 mdpi.com |
| Protection Against Ischemia-Reperfusion Injury | In vivo Rat Models | Reduces infarct volume and improves neurological outcomes. nih.gov | PI3K/Akt/Nrf2 mdpi.com |
| Androgen Receptor Modulation | Ligand-Binding Assays | Exhibits androgen receptor binding activity. jst.go.jp | Androgen Receptor Signaling jst.go.jp |
| Anti-Osteoclastogenesis | In vitro (BMMs), In vivo (Ovariectomized Mice) | Inhibits osteoclast formation, podosome belt formation, and bone resorption; prevents ovariectomy-induced bone loss. nih.govnih.gov | MAPKs/c-Fos/NFATc1 nih.govnih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| Galloyl-Paeoniflorin (GPF) |
| Paeoniflorin (B1679553) |
| Testosterone |
Effects on Bone Resorption
Galloylpaeoniflorin (GPF) has demonstrated significant inhibitory effects on bone resorption in preclinical studies. Research indicates that GPF can suppress the formation of osteoclasts, the primary cells responsible for bone degradation. nih.govdntb.gov.uanih.gov In in vitro models using primary murine bone marrow-derived macrophages/monocytes, GPF was shown to inhibit the differentiation of these precursors into mature osteoclasts when stimulated by the receptor activator of NF-κB ligand (RANKL). nih.govnih.gov
The mechanism underlying this effect involves the attenuation of intracellular reactive oxygen species (ROS). nih.govnih.gov RANKL-induced ROS production is a key step in osteoclastogenesis, and GPF's antioxidant properties help to scavenge these free radicals. nih.gov This action, in turn, interferes with downstream signaling pathways crucial for osteoclast formation and function. Specifically, GPF inhibits the RANKL-mediated activation of the mitogen-activated protein kinases (MAPKs) signaling pathway. nih.govnih.gov The suppression of this pathway leads to reduced translocation and expression of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. nih.govnih.gov Consequently, the expression of osteoclast-specific genes is diminished, leading to a reduction in both osteoclast formation and their bone-resorbing activity. nih.govnih.gov This is further evidenced by the inhibition of podosome belt formation, a critical cytoskeletal structure for osteoclast function. nih.gov
Efficacy in Ovariectomy-Induced Osteoporosis Models
The in vitro inhibitory effects of Galloylpaeoniflorin on osteoclastogenesis translate to in vivo efficacy in animal models of postmenopausal osteoporosis. nih.govnih.gov Ovariectomy (OVX) in mice is a standard preclinical model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women. biocytogen.comdovepress.com
In studies utilizing this model, administration of GPF to ovariectomized mice resulted in significant protection against bone loss. nih.govnih.gov Micro-computed tomography (micro-CT) analysis of the bone structure in these animals revealed that GPF treatment helped to preserve bone mass and architecture compared to untreated OVX mice. nih.gov Histological examinations further confirmed these findings, showing a marked decrease in the number of TRAP-positive osteoclasts (a marker for mature osteoclasts) on the bone surface of GPF-treated animals. nih.gov
The protective effects are quantified by significant improvements in key bone morphometric parameters, as detailed in the table below.
Table 1: Effects of Galloylpaeoniflorin (GPF) on Bone Parameters in Ovariectomy (OVX) Mice
| Bone Parameter | OVX Group (vs. Sham) | OVX + GPF Group (vs. OVX) | Reference |
|---|---|---|---|
| Bone Volume/Total Volume (BV/TV) | Decreased | Increased | nih.gov |
| Bone Surface (BS) | Not specified | Increased | nih.gov |
| Trabecular Number (Tb.N) | Decreased | Increased | nih.gov |
| Trabecular Thickness (Tb.Th) | Decreased | Increased | nih.gov |
| Trabecular Separation (Tb.Sp) | Increased | Decreased | nih.gov |
| Connectivity Density (Conn.Dn) | Not specified | Increased | nih.gov |
These findings collectively suggest that Galloylpaeoniflorin has potential as a therapeutic agent for treating osteoclast-related bone diseases, including osteoporosis. nih.govnih.gov
Potential Preclinical Antineoplastic Activities
Galloylpaeoniflorin has been investigated for its potential anticancer effects in several preclinical models. nih.govnih.govresearchgate.net Studies indicate that it possesses antineoplastic properties, including the ability to induce cytotoxicity in cancer cells and modulate key signaling pathways involved in tumor progression. nih.govnih.govresearchgate.net
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
GPF has demonstrated selective cytotoxic effects against various cancer cell lines in vitro. nih.govresearchgate.net In studies on non-small cell lung cancer (NSCLC), GPF administration was significantly cytotoxic to A549 and H1299 cancer cells, while showing no significant effect on normal human epithelial cell lines (Beas-2B and 16-HBE) at similar concentrations. nih.gov This selective cytotoxicity was also observed in colony formation assays, where GPF treatment reduced the number of cancer cell colonies in a dose-dependent manner. nih.gov
Similarly, in human neuroblastoma (NBM) SH-SY5Y cells, GPF treatment inhibited proliferation and survival. nih.govresearchgate.net Beyond inhibiting proliferation, GPF has been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govfrontiersin.orgresearchgate.net In SH-SY5Y cells, GPF not only inhibited proliferation but also enhanced the pro-apoptotic effects of the chemotherapy drug cisplatin (B142131). nih.govresearchgate.net
Table 2: In Vitro Cytotoxic Activity of Galloylpaeoniflorin (GPF)
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | Significant cytotoxicity; inhibited clonality and invasion. | nih.gov |
| H1299 | Non-Small Cell Lung Cancer | Significant cytotoxicity; inhibited clonality and invasion. | nih.gov |
| SH-SY5Y | Neuroblastoma | Inhibited proliferation and invasion; enhanced cisplatin-induced apoptosis. | nih.govresearchgate.net |
Modulation of Cancer-Related Signaling Pathways
The antineoplastic activities of Galloylpaeoniflorin are linked to its ability to modulate intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.govnih.govresearchgate.net A key target of GPF is the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a cellular energy sensor and a tumor suppressor. nih.govnih.govresearchgate.net
In non-small cell lung cancer cells, GPF activates the AMPK pathway. nih.gov This activation leads to the upregulation of microRNA-299-5p (miR-299-5p), which in turn downregulates its target, Activating Transcription Factor 2 (ATF2). The GPF-induced modulation of this AMPK/miR-299-5p/ATF2 axis results in the inhibition of NSCLC cell proliferation and metastasis. nih.gov
A similar mechanism has been observed in neuroblastoma cells, where GPF treatment also activates AMPK. nih.govresearchgate.net In this context, AMPK activation upregulates a different microRNA, miR-489. nih.govresearchgate.net MiR-489 then directly targets and downregulates the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein. nih.govresearchgate.net By suppressing XIAP via the AMPK/miR-489 pathway, GPF inhibits proliferation and enhances apoptosis in neuroblastoma cells. nih.govresearchgate.net
Other Documented Preclinical Biological Activities
In addition to its effects on bone and cancer cells, Galloylpaeoniflorin has been noted for other preclinical biological activities, primarily stemming from its chemical structure.
Antioxidant Activity : GPF possesses significant antioxidant and radical-scavenging activity. nih.govnih.govnih.gov The galloyl moiety within its structure is considered essential for its ability to scavenge free radicals. nih.gov This antioxidant capacity is believed to underlie some of its protective effects, such as protecting human keratinocytes from oxidative stress and inhibiting RANKL-induced ROS in bone cells. nih.govnih.gov
Anti-inflammatory Activity : GPF is recognized for its anti-inflammatory properties. nih.govnih.gov This activity is often linked to its antioxidant effects and its ability to modulate signaling pathways like NF-κB, a key regulator of inflammation. nih.govmedchemexpress.com
Neuroprotective Effects : Preclinical studies have suggested that GPF may have therapeutic potential for conditions like cerebral infarct. nih.gov
These activities highlight the multifaceted pharmacological profile of Galloylpaeoniflorin, suggesting its potential application in a range of pathological conditions characterized by oxidative stress and inflammation. nih.govnih.gov
Molecular Mechanisms of Action of Paeoniflorin, Galloyl
Interaction with Cellular Signaling Pathways
GPF exerts significant influence over multiple cellular signaling cascades that are crucial for cell survival, proliferation, inflammation, and differentiation. Its ability to activate protective pathways while inhibiting pro-inflammatory and osteoclastogenic signals is central to its mechanism of action.
PI3K/Akt/Nrf2 Pathway Activation
GPF has been identified as a potent activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.
In studies related to cerebral ischemia-reperfusion injury, GPF treatment was shown to increase the levels of phosphorylated Akt (p-Akt) and Nrf2. nih.gov This activation promotes the translocation of Nrf2 into the nucleus, where it orchestrates the expression of antioxidant genes. nih.gov The neuroprotective effects of GPF, including the reduction of oxidative stress, inflammation, and apoptosis, were significantly diminished when the PI3K/Akt pathway was blocked by an inhibitor, Ly294002, confirming the pathway's essential role in GPF's mechanism. nih.gov This activation provides a significant defense against oxidative damage in neuronal cells. nih.gov
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases like ERK, JNK, and p38, is a central regulator of cellular processes such as proliferation, differentiation, and apoptosis. GPF modulates this pathway to influence cellular outcomes, particularly in the context of bone metabolism.
Research on osteoclastogenesis—the formation of bone-resorbing cells—reveals that GPF suppresses the RANKL-induced activation of the MAPK pathway. nih.gov Specifically, GPF treatment inhibits the phosphorylation of ERK and JNK, which are crucial downstream signals for osteoclast differentiation. nih.govmedchemexpress.com By attenuating these MAPK signals, GPF effectively hinders the development of mature osteoclasts, thereby protecting against bone loss. nih.gov
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a primary signaling route for promoting inflammation and cell survival. GPF is recognized as an inhibitor of this pathway. nih.gov By blocking NF-κB activation, GPF can suppress the expression of numerous pro-inflammatory cytokines and other mediators, contributing to its anti-inflammatory properties. This inhibition is a key aspect of its therapeutic potential in inflammatory conditions.
c-Fos/NFATc1 Signaling Pathway Regulation
The c-Fos/Nuclear Factor of Activated T-cells 1 (NFATc1) pathway is the master regulator of osteoclast differentiation. GPF has been shown to potently inhibit this signaling axis. nih.gov Upon stimulation by RANKL, GPF treatment suppresses the expression and activation of both c-Fos and its downstream target, NFATc1. nih.govmedchemexpress.com This inhibition prevents the expression of genes specific to osteoclasts, ultimately blocking their formation and bone-resorbing activity. nih.gov Studies have demonstrated that GPF's ability to attenuate ovariectomy-induced osteoporosis in animal models is directly linked to its inhibition of the MAPKs/c-Fos/NFATc1 signaling pathway. nih.gov
Table 1: Effects of Galloyl-Paeoniflorin on Cellular Signaling Pathways
| Pathway | Key Proteins Modulated | Observed Effect of GPF | Cellular Outcome |
|---|---|---|---|
| PI3K/Akt/Nrf2 | p-Akt, Nrf2 | Activation / Upregulation | Neuroprotection, Reduced Oxidative Stress nih.gov |
| MAPK | p-ERK, p-JNK | Inhibition / Downregulation | Suppression of Osteoclastogenesis nih.govmedchemexpress.com |
| NF-κB | NF-κB | Inhibition | Anti-inflammatory Effects nih.gov |
| c-Fos/NFATc1 | c-Fos, NFATc1 | Inhibition / Downregulation | Suppression of Osteoclast Differentiation nih.govmedchemexpress.com |
Receptor-Ligand Interactions and Specific Target Identification
While the downstream signaling effects of GPF are well-documented, specific high-affinity receptor-ligand interactions on the cell surface or within the nucleus have not been fully elucidated in the current body of scientific literature. The primary understanding of GPF's mechanism comes from its modulation of intracellular enzymatic and signaling cascades rather than direct binding to a specific receptor.
However, research has identified key intracellular proteins that are indirectly targeted by GPF's activity. In neuroblastoma cells, GPF's effects are mediated through a cascade that ultimately targets the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov GPF activates AMPK, which in turn upregulates miR-489. This microRNA then directly targets XIAP mRNA, leading to its downregulation and a subsequent reduction in cell proliferation and invasion. nih.govnih.gov Similarly, in non-small cell lung cancer, GPF-induced AMPK activation leads to the upregulation of miR-299-5p, which then targets and downregulates Activating Transcription Factor 2 (ATF2). nih.gov
Enzymatic Targets and Inhibition/Activation Profiles
GPF's molecular actions involve the direct or indirect modulation of key cellular enzymes, leading to significant shifts in metabolic and signaling pathways.
One of the most critical enzymatic targets of GPF is AMP-activated protein kinase (AMPK). nih.govnih.gov In both non-small cell lung cancer and neuroblastoma cell lines, GPF treatment leads to the phosphorylation and activation of AMPK. nih.govnih.gov This activation acts as a trigger for downstream events, including the regulation of microRNAs that suppress cancer cell proliferation and metastasis. nih.gov The activation of AMPK by GPF positions it as a central regulator in the compound's anti-cancer effects. nih.govnih.gov
In addition to activating kinases, GPF has also been identified as an inhibitor of DNA cleavage, suggesting a potential role in maintaining genomic integrity under certain conditions. nih.gov
Table 2: Enzymatic and Molecular Targets of Galloyl-Paeoniflorin
| Target | Modulation Profile | Downstream Consequence | Cell/Disease Context |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | Activation | Upregulation of miR-489 and miR-299-5p nih.govnih.gov | Neuroblastoma, Non-small cell lung cancer nih.govnih.gov |
| X-linked inhibitor of apoptosis protein (XIAP) | Indirect Downregulation (via AMPK/miR-489) | Inhibition of proliferation and invasion nih.govnih.gov | Neuroblastoma nih.govnih.gov |
| Activating Transcription Factor 2 (ATF2) | Indirect Downregulation (via AMPK/miR-299-5p) | Inhibition of proliferation and metastasis nih.gov | Non-small cell lung cancer nih.gov |
| DNA Cleavage | Inhibition | Potential genomic protection nih.gov | General nih.gov |
Modulation of Gene Expression and Protein Synthesis
Galloyl-paeoniflorin has been shown to significantly alter the cellular landscape of gene and protein expression, often through the activation of critical signaling cascades. Research has highlighted its ability to influence the expression of non-coding RNAs, such as microRNAs, which play a pivotal role in post-transcriptional regulation of gene expression. By binding to the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs), miRNAs can lead to mRNA degradation or inhibit its translation into protein, thereby fine-tuning the expression of a vast number of genes. nih.gov
One of the key pathways activated by 6'-O-galloylpaeoniflorin (GPF) is the AMP-activated protein kinase (AMPK) signaling pathway. nih.govscienceopen.com Activation of AMPK by GPF initiates a cascade of events that leads to the upregulation of specific microRNAs. For instance, in human neuroblastoma cells, GPF treatment leads to the activation of AMPK and a subsequent increase in the expression of miR-489. nih.govscienceopen.comnih.gov This upregulation of miR-489, a tumor-suppressive miRNA, then directly targets the X-linked inhibitor of apoptosis protein (XIAP), leading to a decrease in its mRNA and protein levels. nih.govscienceopen.comnih.gov XIAP is a critical anti-apoptotic protein, and its downregulation contributes to the pro-apoptotic effects of GPF.
Similarly, in non-small cell lung cancer cells, GPF has been found to activate the AMPK pathway, leading to the upregulation of miR-299-5p. nih.govscienceopen.com This microRNA, in turn, targets and downregulates the activating transcription factor 2 (ATF2), a protein implicated in cell proliferation and invasion. nih.govscienceopen.com
Beyond its influence on microRNA expression, galloyl-paeoniflorin also modulates gene expression through other signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. all-imm.comnih.gov This activation can lead to the increased expression of a suite of antioxidant and cytoprotective genes, contributing to the compound's protective effects against oxidative stress. Furthermore, galloyl-paeoniflorin has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. medchemexpress.com By inhibiting NF-κB, it can downregulate the expression of pro-inflammatory genes, such as those encoding for cytokines like tumor necrosis factor-α (TNF-α) and interleukins.
The modulation of these signaling pathways and microRNAs by galloyl-paeoniflorin results in a significant impact on the synthesis of various proteins, thereby influencing cellular fate and function. The table below summarizes the key molecular targets and the resulting effects on gene and protein expression.
| Target Pathway/Molecule | Effect of Galloyl-Paeoniflorin | Downstream Gene/Protein Modulation | Functional Outcome | Cellular Context |
| AMPK/miR-489/XIAP Axis | Activates AMPK, Upregulates miR-489 | Downregulates XIAP mRNA and protein | Promotes Apoptosis | Human Neuroblastoma Cells |
| AMPK/miR-299-5p/ATF2 Axis | Activates AMPK, Upregulates miR-299-5p | Downregulates ATF2 protein | Suppresses Proliferation and Invasion | Non-Small Cell Lung Cancer Cells |
| Nrf2 Pathway | Activates Nrf2 | Upregulates antioxidant and cytoprotective genes | Protects against Oxidative Stress | Pediatric Pneumonia Models |
| NF-κB Pathway | Inhibits NF-κB | Downregulates pro-inflammatory cytokine genes (e.g., TNF-α, IL-18) | Reduces Inflammation | Pediatric Pneumonia Models |
The intricate interplay between galloyl-paeoniflorin and these molecular pathways underscores its potential as a modulator of cellular processes. By influencing gene expression at both the transcriptional and post-transcriptional levels, this compound can orchestrate significant changes in the proteome, leading to its observed biological activities.
Advanced Analytical Methodologies for Paeoniflorin, Galloyl Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical efforts to isolate and quantify Paeoniflorin (B1679553), galloyl- from complex mixtures such as herbal extracts. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix, with the goal of achieving optimal resolution, efficiency, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Paeoniflorin, galloyl- and other monoterpene glycosides found in medicinal plants like Paeonia lactiflora and Paeonia suffruticosa. jst.go.jpmdpi.com Its robustness, high resolution, and adaptability make it ideal for both qualitative and quantitative assessments.
Typically, reversed-phase HPLC (RP-HPLC) is utilized, where a nonpolar stationary phase (most commonly C18) is paired with a polar mobile phase. The separation is achieved by gradient elution, starting with a high proportion of aqueous solvent (often containing an acidifier like phosphoric acid or formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov This gradient allows for the effective separation of compounds with a wide range of polarities.
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. mdpi.comnih.gov Paeoniflorin, galloyl- and related compounds possess chromophores that absorb UV light, with detection wavelengths typically set between 230 nm and 280 nm for optimal sensitivity. mdpi.com In quantitative studies, the method is validated for linearity, precision, and accuracy to ensure reliable measurement of the compound's concentration in various samples. mdpi.com For instance, an HPLC-DAD method was developed for the simultaneous determination of eleven components in Paeoniae Radix Alba extracts, including galloylpaeoniflorin, demonstrating the power of this technique for comprehensive quality control. nih.gov
| Parameter | Condition Details | Source |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Phenomenex Luna C18, 5 µm, 250 × 4.6 mm) | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.01% Phosphoric Acid in water (B) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | Diode Array Detector (DAD) at 274 nm | nih.gov |
| Column Temperature | 27°C | nih.gov |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC bridges the gap between gas and liquid chromatography and is particularly advantageous for the separation of thermolabile or non-volatile compounds. nih.govresearchgate.net The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC, positioning it as a "green" analytical technique. nih.gov
While specific, detailed SFC methods for the routine analysis of Paeoniflorin, galloyl- are not as extensively documented as HPLC methods, the technique is well-suited for separating polar natural products, including glycosides. researchgate.netscience.gov In practice, a polar co-solvent (modifier) such as methanol is typically added to the supercritical CO2 to increase the mobile phase's solvating power for polar analytes like Paeoniflorin, galloyl-. science.gov Separation is often achieved on polar stationary phases. science.gov The application of SFC can offer advantages in automation and systematic extraction and isolation of natural products. researchgate.netscience.govscience.gov
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their size and charge. It is characterized by its high resolution, short analysis times, and minimal consumption of samples and reagents. nih.gov
For neutral compounds like many glycosides, a modification of CE known as Micellar Electrokinetic Capillary Chromatography (MEKC) is employed. nih.govresearchgate.net In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase. Separation occurs based on the differential partitioning of analytes between the aqueous buffer and the interior of the micelles. researchgate.net MEKC has been successfully applied to the analysis of constituents in Cortex Moutan and other traditional medicines containing paeoniflorin and related compounds. nih.govresearchgate.net An optimized buffer system for related compounds involved a 10 mM borate (B1201080) and 25 mM SDS solution at pH 9.5, demonstrating the technique's utility for analyzing complex mixtures of natural products. nih.gov
Mass Spectrometric Approaches for Identification and Structural Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Paeoniflorin, galloyl-. When coupled with chromatographic separation techniques (e.g., LC-MS), it provides definitive identification by measuring the mass-to-charge ratio (m/z) of the compound and its fragments.
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile molecules like Paeoniflorin, galloyl-. mdpi.com It is the most common ion source used in LC-MS for the analysis of natural products. mdpi.comnih.gov ESI generates gas-phase ions directly from a liquid solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govacs.org Sodium adducts [M+Na]⁺ are also commonly observed. jst.go.jp
Tandem mass spectrometry (MS/MS) experiments using ESI provide detailed structural information through collision-induced dissociation. For Paeoniflorin, galloyl-, characteristic fragmentation patterns involve the neutral loss of the galloyl group, the benzoyl group, or the entire glucose moiety, providing diagnostic ions that confirm the compound's identity. jst.go.jpnih.govasianpubs.org For example, a compound identified as galloylpaeoniflorin exhibited a precursor ion [M-H]⁻ at m/z 631.1621, with fragment ions corresponding to losses of key structural components. acs.org
| Ion Mode | Precursor Ion (m/z) | Formula | Proposed Fragment Ions (m/z) | Source |
|---|---|---|---|---|
| Negative | 631.1621 [M-H]⁻ | C₃₀H₃₂O₁₅ | 509.1964, 491.0810, 271.0239 | acs.org |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for analyzing small molecules, including natural product glycosides. jst.go.jp In MALDI, the analyte is co-crystallized with an energy-absorbing matrix (e.g., 2,5-dihydroxybenzoic acid, DHBA). A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer. jst.go.jp
MALDI-TOF-MS/MS has been used to study galloylated derivatives of paeoniflorin in detail. jst.go.jp Studies on 4′-O-galloylpaeoniflorin show the predominant formation of a sodium adduct [M+Na]⁺ at an m/z of 655. jst.go.jp The subsequent fragmentation (MS/MS) of this ion is highly informative. For 4′-O-galloylpaeoniflorin, fragmentation is influenced by the neighboring hydroxyl group, leading to the removal of the galloyl group (a loss of 154 u) to produce a product ion at m/z 501, and the subsequent removal of the benzoyl group (a loss of 122 u). jst.go.jp This distinct fragmentation pattern allows it to be differentiated from its positional isomers, such as 4-O-galloylalbiflorin, demonstrating the power of MALDI-MS/MS for detailed structural characterization. jst.go.jp
| Precursor Ion | m/z | Product Ion (m/z) | Proposed Neutral Loss | Source |
|---|---|---|---|---|
| [M+Na]⁺ | 655 | 501 | Galloyl group (154 u) | jst.go.jp |
| 533 | Benzoyl group (122 u) | jst.go.jp |
LC-MS/MS and High-Resolution Mass Spectrometry for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the comprehensive analysis of "Paeoniflorin, galloyl-" and its metabolites. These techniques offer high sensitivity and selectivity, enabling the detection and structural elucidation of compounds in complex biological matrices.
One of the primary applications of these methods is in pharmacokinetic studies to understand the metabolic fate of "Paeoniflorin, galloyl-". For instance, after oral administration of traditional medicine formulations containing this compound, LC-MS/MS is employed to identify and quantify the parent compound and its metabolites in plasma and other tissues. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide accurate mass measurements, which facilitate the determination of elemental compositions for metabolite identification.
The fragmentation patterns of "Paeoniflorin, galloyl-" and its isomers in mass spectrometry are crucial for their identification. Studies using techniques like Matrix-Assisted Laser Desorption/Ionization tandem mass spectrometry (MALDI-MS/MS) have detailed the fragmentation of galloylated derivatives of paeoniflorin. For example, in the MS/MS spectrum of 4′-O-galloylpaeoniflorin, characteristic product ions are observed due to the loss of the galloyl and benzoyl groups. The fragmentation is often influenced by the position of substituents and the presence of neighboring hydroxyl groups.
The table below summarizes a selection of identified metabolites and their analytical data from a representative study.
| Metabolite | Parent Compound | Analytical Method | Key Findings |
| Paeoniflorin | Galloyl-Paeoniflorin | LC-Q-TOF/MS | Identification of degalloylation as a metabolic pathway. |
| Gallic Acid | Galloyl-Paeoniflorin | LC-MS/MS | Quantification revealed its presence post-administration. |
| Benzoylpaeoniflorin | Galloyl-Paeoniflorin | LC-Q-TOF/MS | Structural elucidation based on fragmentation patterns. |
| Albiflorin (B1665693) | Isomer of Paeoniflorin | MALDI-MS/MS | Differentiation from paeoniflorin based on fragmentation. |
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are fundamental for the unambiguous structural determination of "Paeoniflorin, galloyl-". Techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's chemical structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the complex structure of "Paeoniflorin, galloyl-". ¹H-NMR provides information about the number, environment, and connectivity of protons in the molecule. Specific signals in the ¹H-NMR spectrum can be assigned to the protons of the paeoniflorin core, the galloyl group, and the benzoyl group. For example, distinct aromatic proton signals can be attributed to the galloyl and benzoyl moieties, while characteristic signals correspond to the protons of the glucose unit and the pinane (B1207555) skeleton of the paeoniflorin structure. Quantitative ¹H-NMR (qNMR) can also be used for the precise quantification of the compound in plant extracts without the need for an identical reference standard for calibration. bohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophoric groups within the "Paeoniflorin, galloyl-" molecule. The UV spectrum of galloyl-paeoniflorin typically exhibits absorption maxima characteristic of its constituent parts. The galloyl and benzoyl groups, being aromatic esters, contribute to the absorption in the UV region. These spectral data are useful for initial identification and for quality control purposes in chromatographic analysis.
The following table presents typical spectroscopic data for "Paeoniflorin, galloyl-".
| Spectroscopic Technique | Key Observational Data | Structural Interpretation |
| ¹H-NMR | Signals in the aromatic region (δ 7.0-8.0 ppm), sugar protons, and aliphatic protons. | Confirms the presence of benzoyl and galloyl groups, the glucose moiety, and the monoterpene core. |
| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons, and carbons of the sugar and terpene units. | Provides a carbon map of the entire molecular structure. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of aromatic esters. | Indicates the presence of chromophores like the galloyl and benzoyl groups. |
Quality Control and Authentication of Plant Materials for Research
Ensuring the quality and authenticity of plant materials containing "Paeoniflorin, galloyl-" is critical for the reliability and reproducibility of research findings. A variety of analytical methods are employed for this purpose, focusing on the chemical profile of the plant material. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most widely used techniques for the quality control of herbal materials. These methods are used to create a chemical fingerprint of the plant extract. A standard fingerprint is established, which represents the characteristic chemical profile of an authentic sample. Test samples are then compared against this standard to assess their quality and authenticity. mdpi.comnih.gov The fingerprint chromatogram allows for the simultaneous assessment of multiple components, providing a comprehensive quality evaluation. mdpi.com
For quantitative analysis, HPLC and UPLC methods are developed for the simultaneous determination of "Paeoniflorin, galloyl-" along with other major bioactive compounds like paeoniflorin, albiflorin, and gallic acid. nih.gov The content of these marker compounds is often used as a key indicator of quality. The Chinese Pharmacopoeia, for instance, specifies the use of certain marker compounds for the quality assessment of related medicinal materials. mdpi.com
Molecular Markers: In addition to chemical analysis, molecular techniques are increasingly used for the authentication of the source plant species. DNA barcoding and the development of specific molecular markers can differentiate between closely related species of Paeonia, ensuring that the correct plant material is used for research. researchgate.netnih.gov This is particularly important as different species may have varying chemical compositions and biological activities.
The table below outlines the key methods used for quality control and authentication.
| Method | Application | Key Parameters |
| HPLC/UPLC Fingerprinting | Overall quality assessment and authentication. mdpi.com | Similarity analysis of chromatograms, number and intensity of common peaks. mdpi.com |
| Quantitative HPLC/UPLC | Determination of the content of marker compounds. nih.gov | Content of galloyl-paeoniflorin, paeoniflorin, etc. |
| LC-MS | Identification of chemical constituents. nih.gov | Accurate mass and fragmentation data for compound identification. |
| DNA Barcoding | Authentication of plant species. researchgate.net | Comparison of specific DNA sequences. |
Future Directions in Paeoniflorin, Galloyl Academic Research
In-depth Mechanistic Studies at the Molecular Level
Future research will delve deeper into the precise molecular mechanisms underlying the observed biological effects of Paeoniflorin (B1679553), galloyl-. A primary focus will be the elucidation of its interactions with specific cellular targets. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be employed to resolve the three-dimensional structures of Paeoniflorin, galloyl- in complex with its target proteins. This would provide invaluable insights into the specific binding sites and the conformational changes induced upon binding.
Furthermore, detailed investigation into the downstream signaling cascades modulated by Paeoniflorin, galloyl- is warranted. While initial studies have implicated pathways such as NF-κB and PI3K/Akt/Nrf2, the complete signaling network remains to be fully mapped. nih.gov Future studies should aim to identify all the key protein players and their post-translational modifications that are influenced by this compound. Techniques like phospho-proteomics can be utilized to comprehensively map the phosphorylation events triggered by Paeoniflorin, galloyl- treatment. Understanding these intricate signaling networks will be crucial for a complete comprehension of its mechanism of action and for identifying potential biomarkers of its activity.
Exploration of Novel Biological Activities in Preclinical Disease Models
While the anti-inflammatory and neuroprotective effects of Paeoniflorin, galloyl- are being established, its therapeutic potential in other disease contexts remains largely unexplored. Future preclinical research should venture into novel areas such as metabolic disorders, autoimmune diseases, and oncology. For instance, its role in modulating glucose and lipid metabolism could be investigated in animal models of diabetes and non-alcoholic fatty liver disease.
In the realm of autoimmune diseases, its immunomodulatory properties could be tested in models of inflammatory bowel disease or psoriasis. The compound's potential to inhibit leukocyte recruitment and angiogenesis suggests its possible utility in conditions characterized by chronic inflammation and aberrant blood vessel formation. nih.gov Moreover, initial findings on its inhibitory effects on neuroblastoma cells warrant further investigation into its anticancer potential against a broader range of malignancies. mdpi.compeerj.com These preclinical studies should employ a variety of animal models that closely mimic human disease pathology to provide a strong rationale for potential clinical translation.
| Preclinical Model | Investigated Biological Activity | Potential Therapeutic Area |
| Ovariectomy-induced osteoporosis mouse model | Attenuation of osteoclastogenesis | Osteoporosis |
| In vitro neuroblastoma cell lines (SH-SY5Y) | Inhibition of proliferation and invasion, enhancement of cisplatin (B142131) sensitivity | Neuroblastoma |
| Rheumatoid Arthritis (RA) models | Inhibition of leukocyte recruitment and angiogenesis | Rheumatoid Arthritis |
Advanced Synthetic and Semi-synthetic Derivatization for Enhanced Efficacy
To improve the pharmacokinetic and pharmacodynamic properties of Paeoniflorin, galloyl-, future research will likely focus on its synthetic and semi-synthetic derivatization. The goal of these chemical modifications will be to enhance its bioavailability, metabolic stability, and target specificity. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of novel analogues with improved therapeutic profiles.
One promising approach is the modification of the galloyl moiety, as this group is often crucial for the biological activity of many natural polyphenols. Researchers could explore the introduction of different functional groups to the gallic acid backbone to modulate its electronic and steric properties, potentially leading to enhanced binding affinity for its molecular targets. Furthermore, the development of prodrug strategies could be explored to improve its oral absorption and tissue distribution. The synthesis and biological evaluation of a library of Paeoniflorin, galloyl- derivatives will be a critical step towards optimizing its therapeutic potential.
Applications in Mechanistic Toxicology and Pharmacogenomics Research
A thorough understanding of the safety profile of Paeoniflorin, galloyl- is paramount for its potential clinical development. Future research in mechanistic toxicology should aim to identify any potential off-target effects and to elucidate the molecular pathways involved in any observed toxicity. High-throughput screening assays and advanced in vitro models, such as organ-on-a-chip systems, can be utilized for early-stage safety assessment.
Furthermore, the emerging field of pharmacogenomics offers an opportunity to investigate the influence of genetic variations on individual responses to Paeoniflorin, galloyl-. By identifying specific genetic polymorphisms that affect its metabolism, distribution, or target interactions, it may be possible to predict which patient populations are most likely to benefit from its therapeutic effects and which may be at a higher risk for adverse reactions. This personalized medicine approach could significantly enhance the safety and efficacy of Paeoniflorin, galloyl- in a clinical setting. Currently, there is a notable lack of direct research in these specific areas for Paeoniflorin, galloyl-, highlighting a significant avenue for future investigation.
Integration of Omics Technologies for Comprehensive Biological Profiling
To obtain a holistic understanding of the biological effects of Paeoniflorin, galloyl-, the integration of various "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolite profiles induced by the compound.
Transcriptomic analysis, using techniques like RNA sequencing, can reveal the full spectrum of genes that are up- or down-regulated in response to Paeoniflorin, galloyl- treatment. This can help to identify novel signaling pathways and biological processes that are modulated by the compound. nih.govresearchgate.net Proteomics can provide a quantitative assessment of the changes in the proteome, offering insights into the functional consequences of the observed transcriptomic changes. nih.gov Finally, metabolomics can be used to profile the metabolic fingerprints of cells or tissues treated with Paeoniflorin, galloyl-, revealing alterations in key metabolic pathways. nih.govplos.org The integration of these multi-omics datasets will provide a systems-level understanding of the mechanism of action of Paeoniflorin, galloyl- and will be instrumental in identifying novel therapeutic applications and biomarkers of its efficacy.
Q & A
Q. What in vitro/in vivo models are most relevant for studying galloyl-paeoniflorin’s effects on rheumatoid arthritis?
- Methodological Answer : Use collagen-induced arthritis (CIA) murine models to assess joint inflammation via histopathology (e.g., synovial hyperplasia scoring). For in vitro studies, employ LPS-stimulated RAW264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA. Ensure ethical approval aligns with ARRIVE guidelines for animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
